Cas no 2229613-33-4 (methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate)

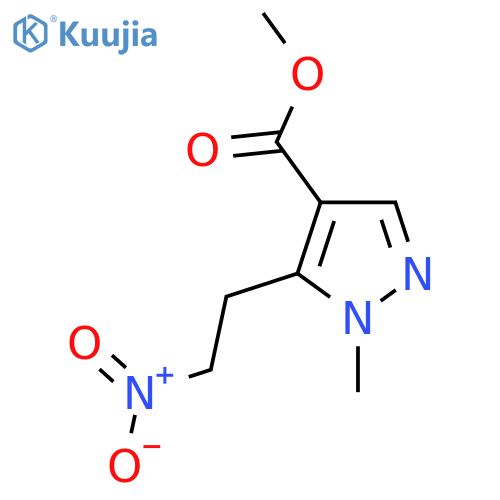

2229613-33-4 structure

商品名:methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate

- 2229613-33-4

- EN300-1739607

-

- インチ: 1S/C8H11N3O4/c1-10-7(3-4-11(13)14)6(5-9-10)8(12)15-2/h5H,3-4H2,1-2H3

- InChIKey: LRZKJRJYRJWIRM-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1C=NN(C)C=1CC[N+](=O)[O-])=O

計算された属性

- せいみつぶんしりょう: 213.07495584g/mol

- どういたいしつりょう: 213.07495584g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 89.9Ų

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1739607-0.1g |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate |

2229613-33-4 | 0.1g |

$1697.0 | 2023-09-20 | ||

| Enamine | EN300-1739607-5.0g |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate |

2229613-33-4 | 5g |

$5594.0 | 2023-06-03 | ||

| Enamine | EN300-1739607-0.05g |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate |

2229613-33-4 | 0.05g |

$1620.0 | 2023-09-20 | ||

| Enamine | EN300-1739607-0.5g |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate |

2229613-33-4 | 0.5g |

$1851.0 | 2023-09-20 | ||

| Enamine | EN300-1739607-5g |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate |

2229613-33-4 | 5g |

$5594.0 | 2023-09-20 | ||

| Enamine | EN300-1739607-1g |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate |

2229613-33-4 | 1g |

$1929.0 | 2023-09-20 | ||

| Enamine | EN300-1739607-10.0g |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate |

2229613-33-4 | 10g |

$8295.0 | 2023-06-03 | ||

| Enamine | EN300-1739607-1.0g |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate |

2229613-33-4 | 1g |

$1929.0 | 2023-06-03 | ||

| Enamine | EN300-1739607-2.5g |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate |

2229613-33-4 | 2.5g |

$3782.0 | 2023-09-20 | ||

| Enamine | EN300-1739607-0.25g |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate |

2229613-33-4 | 0.25g |

$1774.0 | 2023-09-20 |

methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

2229613-33-4 (methyl 1-methyl-5-(2-nitroethyl)-1H-pyrazole-4-carboxylate) 関連製品

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 61549-49-3(9-Decenenitrile)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量